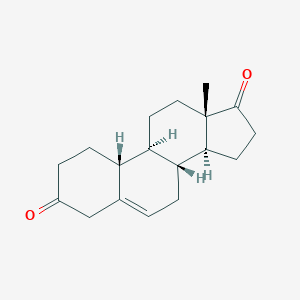
Estr-5-en-3,17-dion
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
19-Nor-5-androstenedione has several scientific research applications:
Wirkmechanismus
Target of Action
Estr-5-ene-3,17-dione, also known as 19-Nor-5-androstenedione, is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone) that was never introduced for medical use . It is an androgen prohormone of nandrolone and of other 19-norandrostanes .
Mode of Action
Estr-5-ene-3,17-dione interacts with its targets, primarily androgen receptors, to exert its effects. As a prohormone, it is metabolized into active hormones in the body, which then bind to androgen receptors and exert their effects .
Biochemical Pathways
The compound is involved in the biosynthesis of estrogens. It is a significant non-aromatic metabolite recovered from incubations of 3,17-dioxo- [16,16,19- 2 H 3 ]androst-4-en-19-al 1 with placental aromatase .
Pharmacokinetics
As a steroid, it is likely to be absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The compound’s action results in the production of estrogens and other hormones, which have various effects on the body, including the promotion of muscle growth and the development of secondary sexual characteristics .
Action Environment
The action of Estr-5-ene-3,17-dione can be influenced by various environmental factors. For example, the pH level can affect its transformations. In the presence of the aromatase at pH 6.5, estrogens (6.8%), products of isomerization of the double bond [Δ 5 (10) →Δ 4] and products of reduction of the carbonyl groups were formed .
Biochemische Analyse
Biochemical Properties
Estr-5-ene-3,17-dione plays a significant role in the biosynthesis of estrogens . It interacts with placental aromatase, a key enzyme in the biosynthesis of estrogens . The transformations of Estr-5-ene-3,17-dione at different pH levels in the presence and absence of microsomal placental aromatase have been investigated .
Molecular Mechanism
The molecular mechanism of action of Estr-5-ene-3,17-dione is primarily through its conversion into active hormones. This process involves binding interactions with enzymes such as aromatase . The resulting active hormones can then exert their effects, including potential changes in gene expression and enzyme activity.
Metabolic Pathways
Estr-5-ene-3,17-dione is involved in the biosynthesis of estrogens . It interacts with enzymes such as placental aromatase in this metabolic pathway
Vorbereitungsmethoden
Die Herstellung von 19-Nor-5-Androstendion umfasst mehrere Schritte. Eine Methode umfasst die folgenden Schritte :
Additionsreaktion: Lösen eines Umlagerungsprodukts in Aceton, Zugabe von Trichloriminocyanursäure und anschließendes Konzentrieren, um das Aceton zu entfernen.
Dekarboxyliertes Oxid-Reinigung: Zugabe von Wasser zum Additionsprodukt, Umwandlung in Natriumsalz unter Verwendung von Natriumhydrogencarbonat, Abwaschen von Verunreinigungen mit Chloroform und Umwandlung des Natriumsalzes in dekarboxyliertes Oxid unter Verwendung von verdünnter Salzsäure.
Alkalische Entfettungsreaktion: Zugabe von Triethanolamin und einem dekarboxylierten Oxidationsauszug in Aceton, Zugabe von Wasser zur Materialfällung und Durchführung einer Saugfiltration, um alkalische Entfettungs-Weißkristalle zu erhalten.
Diese Methode eignet sich aufgrund ihrer hohen Reaktionsausbeute, Reinheit und Produktqualität für die großtechnische Produktion .
Analyse Chemischer Reaktionen
19-Nor-5-Androstendion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu 19-Nor-5-Androsten-diol oxidiert werden.
Reduktion: Es kann zu 19-Nor-5-Androsten-diol reduziert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Trichloriminocyanursäure, Natriumhydrogencarbonat, Chloroform und verdünnte Salzsäure . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 19-Nor-5-Androsten-diol und andere 19-Norandrostanen .
Wissenschaftliche Forschungsanwendungen
19-Nor-5-Androstendion hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Vorläufer bei der Synthese anderer anabol-androgene Steroide verwendet.
Industrie: Es wird bei der Herstellung von Nahrungsergänzungsmitteln und leistungssteigernden Medikamenten verwendet.
Wirkmechanismus
Es wird vermutet, dass 19-Nor-5-Androstendion im Körper zu einem Metaboliten umgewandelt wird, der den Androgenrezeptor aktivieren kann, ähnlich wie Testosteron . Seine Androgenrezeptor-Aktivierung ist wahrscheinlich geringer als die von Testosteron oder Dihydrotestosteron . Diese Aktivierung führt zu einer erhöhten Proteinsynthese und Muskelwachstum .
Vergleich Mit ähnlichen Verbindungen
19-Nor-5-Androstendion ähnelt anderen Verbindungen wie:
- Bolandion (19-Nor-4-Androstendion)
- Bolenol (17α-Ethyl-19-Nor-5-Androstenol)
- Chlorodehydromethylandrosten-diol
- Chloromethylandrosten-diol
- Methandriol (17α-Methyl-5-Androsten-diol)
Im Vergleich zu diesen Verbindungen ist 19-Nor-5-Androstendion einzigartig in seinem spezifischen Stoffwechselweg und seinem Potenzial, in Nandrolon umgewandelt zu werden . Dies macht es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13-16H,3-10H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNRNVZXWUOGT-QXUSFIETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940962 | |
| Record name | Estr-5-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
It is believed that 19-Nor-5-andorstenedione may be metabolized in the body to produce a metabolite which can activate the androgen receptor, similar to testosterone. However, androgen receptor activation is likely less than that of testosterone or dihydrotestosterone. | |
| Record name | 19-Nor-5-androstenedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
19289-77-1 | |
| Record name | Estr-5-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19289-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estr-5-ene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019289771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Nor-5-androstenedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estr-5-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estr-5-ene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 19-NOR-5-ANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585LQ9KZN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


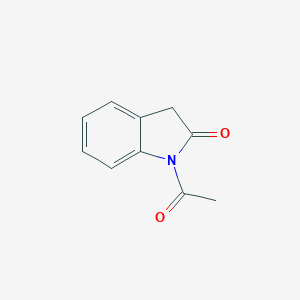
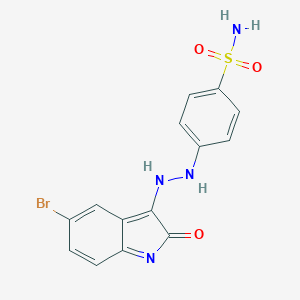
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
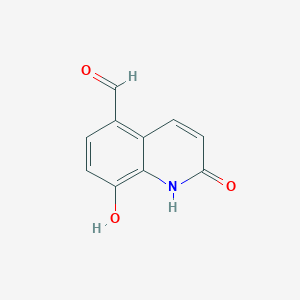
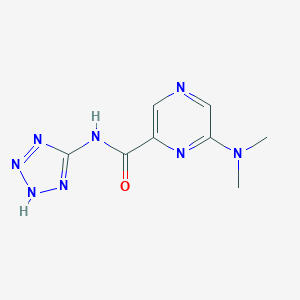
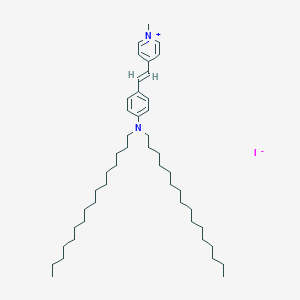
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
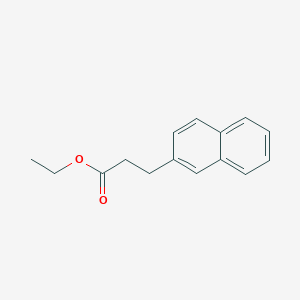
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
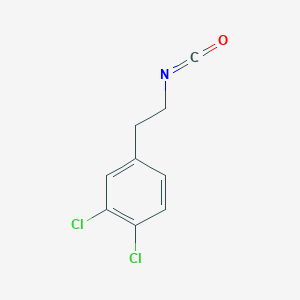

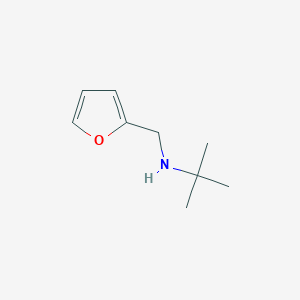
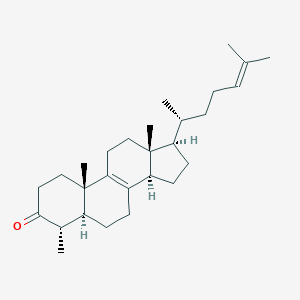
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate;azanide;platinum(4+)](/img/structure/B45662.png)
